

Application Notes & Protocols: Mass Spectrometry of 5,5'-Dimethoxysecoisolariciresinol

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Compound of Interest

Compound Name: 5,5'-Dimethoxysecoisolariciresinol

Cat. No.: B3026517

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Introduction

5,5'-Dimethoxysecoisolariciresinol is a lignan, a class of polyphenolic compounds found in various plants. Lignans are of significant interest in drug development and nutritional science due to their potential antioxidant, anti-inflammatory, and anticancer properties. Accurate and sensitive analytical methods are crucial for the identification and quantification of **5,5'-Dimethoxysecoisolariciresinol** in complex matrices such as plant extracts, biological fluids, and pharmaceutical formulations. This document provides detailed application notes and protocols for the analysis of **5,5'-Dimethoxysecoisolariciresinol** using liquid chromatography-mass spectrometry (LC-MS).

Physicochemical Properties and Mass Spectrometry Data

A summary of the key physicochemical properties and expected mass spectrometry data for **5,5'-Dimethoxysecoisolariciresinol** is presented in the table below. This information is essential for method development and data interpretation.

Parameter	Value	Reference
Molecular Formula	C ₂₂ H ₃₀ O ₈	--INVALID-LINK--
Molecular Weight	422.47 g/mol	--INVALID-LINK--
Exact Mass	422.1941 Da	--INVALID-LINK--
Predicted [M+H] ⁺	423.1990 Da	Calculated
Predicted [M+Na] ⁺	445.1809 Da	Calculated
Predicted [M-H] ⁻	421.1882 Da	Calculated

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for the extraction of lignans from plant material is provided below. This may require optimization based on the specific matrix.

- Homogenization: Homogenize 1 gram of dried and powdered plant material in 10 mL of 80% methanol.
- Extraction: Sonicate the mixture for 30 minutes at room temperature, followed by centrifugation at 4000 rpm for 15 minutes.
- Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Liquid Chromatography (LC)

Parameter	Recommended Conditions
Column	C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common and effective technique for the analysis of lignans. Both positive and negative ion modes can be utilized, with positive mode often yielding more structurally informative fragments for this class of compounds.

Parameter	Recommended Conditions
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	120 °C
Desolvation Temperature	350 °C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	600 L/hr
Collision Gas	Argon
Scan Range (Full Scan)	m/z 100-600

Quantitative Analysis: Multiple Reaction Monitoring (MRM)

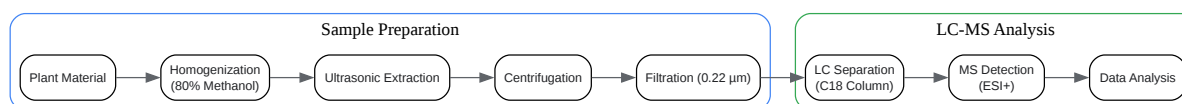
For targeted quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high selectivity and sensitivity. Based on the fragmentation patterns of similar dibenzylbutanediol lignans, the following MRM transitions for **5,5'-Dimethoxysecoisolariciresinol** are proposed.[1][2] Optimization of collision energies is crucial for maximizing signal intensity.

Precursor Ion (m/z)	Product Ion (m/z)	Proposed Collision Energy (eV)	Annotation
423.2	391.2	15-25	Loss of CH ₂ O ₂ (Formaldehyde and water)
423.2	211.1	20-30	Cleavage of the C-C bond between the two aromatic rings
423.2	181.1	25-35	Further fragmentation of the 211.1 ion

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of **5,5'-Dimethoxysecoisolariciresinol**.

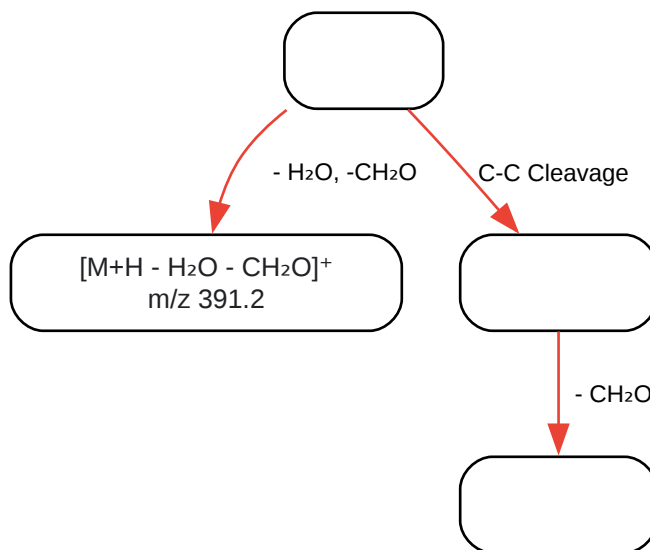


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Fig. 1: General workflow for LC-MS analysis.

Proposed Fragmentation Pathway

The fragmentation of dibenzylbutanediol lignans typically involves the loss of water and formaldehyde from the butanediol moiety.[1][2] The proposed positive ion mode fragmentation pathway for **5,5'-Dimethoxysecoisolariciresinol** is depicted below.



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Fig. 2: Proposed ESI+ fragmentation pathway.

Disclaimer

The provided protocols and fragmentation pathways are intended as a general guide. Optimization of experimental parameters is highly recommended for specific applications and instrumentation to achieve the best analytical performance.

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References

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